molecular formula C21H18O5 B5802001 benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B5802001
M. Wt: 350.4 g/mol
InChI Key: ZIPNABLDUWDTGG-UHFFFAOYSA-N
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Description

Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound characterized by its unique molecular structure. It contains multiple aromatic rings, ester groups, and ether linkages, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Ring: The initial step involves the cyclization of appropriate precursors to form the chromen ring structure.

    Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the chromen derivative with benzyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Aromatic substitution reactions can modify the benzyl group or the chromen ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
  • Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Uniqueness

Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is unique due to its specific ester and ether linkages, which confer distinct chemical properties and reactivity compared to similar compounds. Its unique structure allows for specific interactions in biological systems and specialized applications in industrial processes.

Biological Activity

Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Overview

The compound features a chromene framework with a benzyl group and an ester functional group. The unique combination of these moieties allows for diverse interactions within biological systems. The molecular formula is C21H18O5C_{21}H_{18}O_{5}, indicating the presence of multiple functional groups that may contribute to its biological properties.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that are crucial for various physiological processes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds with similar structures often show significant antioxidant properties. This compound's ability to scavenge free radicals can be quantitatively assessed using assays such as DPPH and ABTS. Preliminary studies suggest that it may outperform some known antioxidants in specific assays.

Anti-inflammatory Effects

Chromene derivatives have been documented for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown dose-dependent reductions in inflammatory markers when cells are treated with this compound.

Anticancer Potential

Initial studies suggest that this compound could have anticancer properties. In vitro assays on cancer cell lines indicate that it may induce apoptosis and inhibit cell proliferation. The specific pathways involved are still under investigation but are likely related to its effects on cell cycle regulation and apoptosis signaling pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

StudyFocusFindings
Study 1 Antioxidant ActivityDemonstrated significant free radical scavenging ability compared to standard antioxidants.
Study 2 Anti-inflammatory EffectsShowed inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages.
Study 3 Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.

Properties

IUPAC Name

benzyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-20(25-12-14-5-2-1-3-6-14)13-24-15-9-10-17-16-7-4-8-18(16)21(23)26-19(17)11-15/h1-3,5-6,9-11H,4,7-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPNABLDUWDTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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